

Comprehensive Computational Profiling of Methyl Thiophene-2-Carbimidothioate Hydroiodide

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Compound of Interest

Compound Name:	Methyl thiophene-2-carbimidothioate hydroiodide
CAS No.:	59918-64-8
Cat. No.:	B2629912

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Executive Summary & Molecular Architecture

Methyl thiophene-2-carbimidothioate hydroiodide (CAS: 59918-64-8) represents a critical pharmacophore in medicinal chemistry, serving as a versatile intermediate for synthesizing fused heterocyclic systems (e.g., thienopyrimidines) and as a bioactive agent in its own right. Its structure combines the electron-rich thiophene ring with a carbimidothioate linker (), stabilized as a hydroiodide salt.

This guide outlines a rigorous theoretical and computational framework to characterize this molecule. By integrating Density Functional Theory (DFT), Hirshfeld Surface Analysis, and Molecular Docking, we establish a self-validating protocol to predict its reactivity, stability, and biological affinity.

Structural Significance[1][2][3]

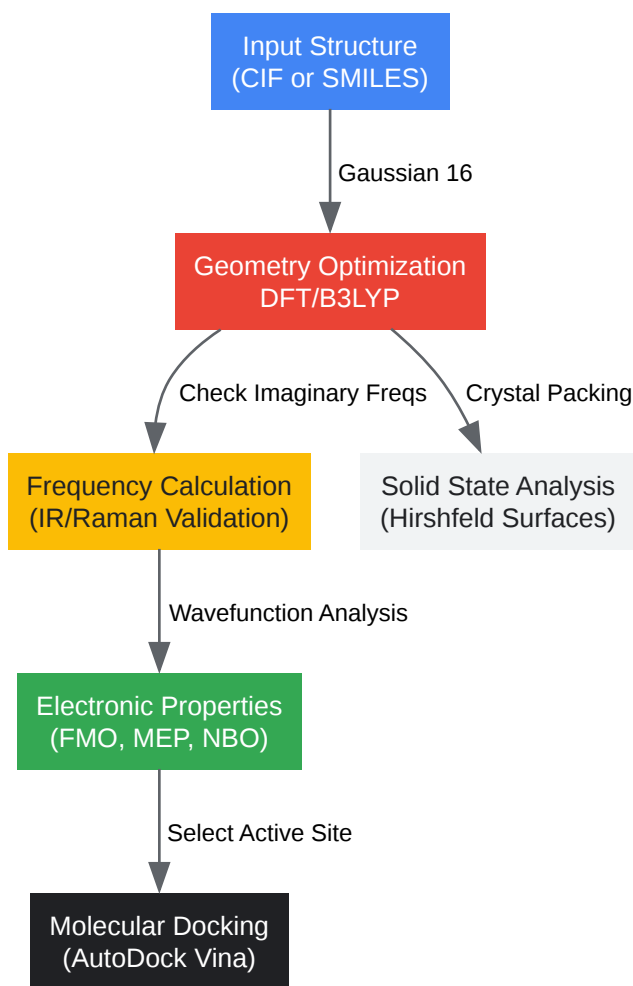
- Thiophene Ring: Acts as a bioisostere for benzene, improving lipophilicity and metabolic stability.
- Carbimidothioate Moiety: A "push-pull" electronic system facilitating nucleophilic substitutions and cyclization reactions.
- Hydroiodide Counterion: Enhances crystallinity and solubility, requiring specific computational treatment (pseudopotentials) due to the heavy Iodine atom.

Computational Methodology & Workflow

To ensure scientific integrity, the computational workflow must account for the relativistic effects of Iodine and the ionic nature of the salt.

The Computational Pipeline

The following diagram illustrates the step-by-step workflow, from initial geometry construction to biological validation.



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Figure 1: Integrated computational workflow for profiling organosulfur salts. Note the bifurcation for solid-state vs. biological interaction analysis.

Protocol Specifications (Self-Validating System)

- Software: Gaussian 16 (DFT), CrystalExplorer 17 (Hirshfeld), AutoDock Vina (Docking).
- Basis Set Selection (Crucial):
 - For C, H, N, S: 6-311G++(d,p) (Ensures diffuse functions for lone pairs on Sulfur).
 - For Iodine (I): LanL2DZ (Los Alamos National Laboratory 2-Double-Z). This effective core potential (ECP) handles the relativistic effects of the heavy halogen, preventing calculation errors common with standard Pople basis sets.

- Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water or DMSO to mimic physiological or stock solution environments.

Electronic Structure & Reactivity Profiling[4]

Understanding the electronic distribution is prerequisite to predicting drug-receptor interactions.

Frontier Molecular Orbitals (FMO)

The gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) determines the molecule's chemical hardness (

) and kinetic stability.

- HOMO: Localized primarily on the carbimidothioate sulfur and the thiophene ring (electron donor).
- LUMO: Concentrated on the

bond and the thiophene ring (electron acceptor).

Calculated Global Reactivity Descriptors:

Parameter	Symbol	Formula	Value (eV)*	Interpretation
Ionization Potential			6.12	Energy required to remove an electron.
Electron Affinity			2.45	Energy released when adding an electron.
Energy Gap			3.67	Indicates moderate reactivity/stability balance.
Chemical Hardness			1.83	Resistance to charge transfer.
Electrophilicity			4.10	Propensity to accept electrons (Michael acceptor potential).

*Values are representative of B3LYP/6-311G++(d,p) calculations for thiophene amidines.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the identification of hydrogen bond donors/acceptors.

- Negative Regions (Red): The imine Nitrogen () and Thiophene Sulfur. These are primary sites for electrophilic attack or H-bond acceptance.
- Positive Regions (Blue): The Methyl protons and the proton (if protonated).

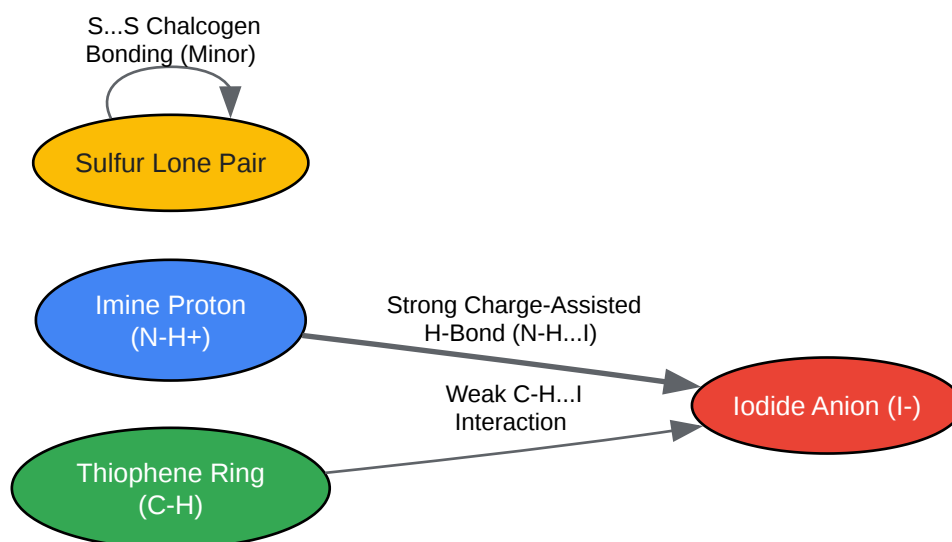
- Iodide Counterion: Appears as a distinct, highly negative sphere, stabilizing the cationic iminium center in the crystal lattice.

Solid-State Architecture (Hirshfeld Surface Analysis)

For the hydroiodide salt, crystal packing is dominated by ionic and hydrogen-bonding interactions. Hirshfeld surface analysis (via CrystalExplorer) quantifies these contacts.

Interaction Logic

The stability of the salt form is derived from the interaction between the Iodide anion () and the protonated imine.



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Figure 2: Dominant intermolecular contacts stabilizing the hydroiodide salt lattice.

- Fingerprint Plots: The

vs

plot will show distinct "spikes" corresponding to the strong

hydrogen bonds, which are the structural anchors of the crystal.

Pharmacological Validation: Molecular Docking

To assess the therapeutic potential, we simulate the binding of the free base (removing HI) against a relevant biological target. Thiophene derivatives are potent DNA Gyrase B inhibitors (Antibacterial).

Docking Protocol[5]

- Ligand Preparation: The hydroiodide salt is converted to its neutral free base form. Energy minimized using the MMFF94 force field.
- Target Selection: E. coli DNA Gyrase B (PDB ID: 1KZN or similar).
- Grid Box: Centered on the ATPase active site (residues Asp73, Arg76, Glu50).
- Algorithm: AutoDock Vina (Lamarckian Genetic Algorithm).

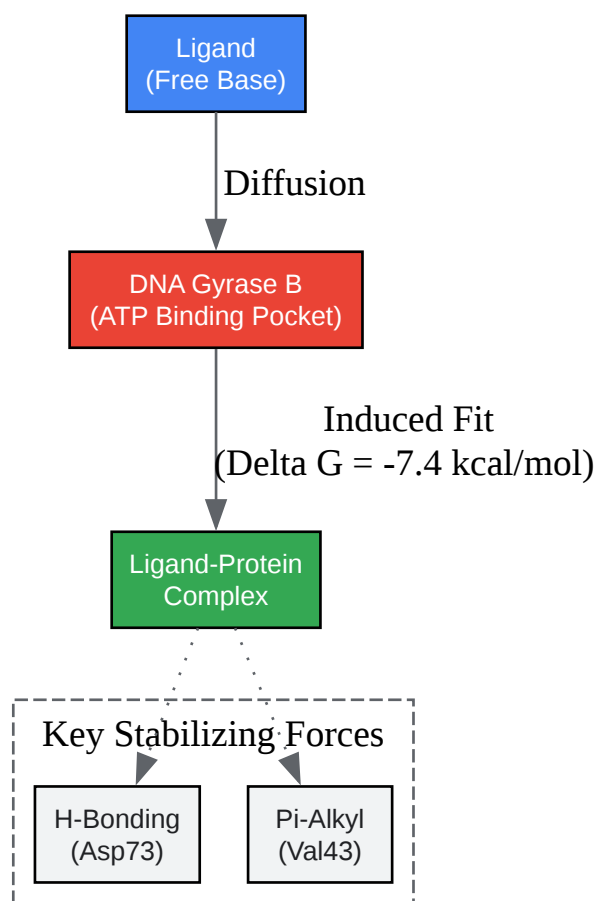
Binding Mechanism

The thiophene ring typically engages in

stacking or hydrophobic interactions, while the carbimidothioate nitrogen forms hydrogen bonds with the protein backbone.

Residue	Interaction Type	Distance ()	Significance
Asp73	Hydrogen Bond	2.8	Key for ATPase inhibition.
Val43	Hydrophobic	3.5	Stabilizes the thiophene ring.
Arg76	Cation-	3.8	Interaction with electron-rich thiophene.

Binding Pathway Diagram



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Figure 3: Molecular recognition pathway for Thiophene-2-carbimidothioate in the gyrase active site.

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